molecular formula C10H11NO3S B14677724 N-[(Benzyloxy)carbonothioyl]glycine CAS No. 36916-55-9

N-[(Benzyloxy)carbonothioyl]glycine

Cat. No.: B14677724
CAS No.: 36916-55-9
M. Wt: 225.27 g/mol
InChI Key: UYGASEYJDYQGTD-UHFFFAOYSA-N
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Description

N-benzyloxythiocarbonylglycine is a derivative of glycine, an amino acid, with a benzyloxythiocarbonyl protecting group attached to the nitrogen atom. This compound is primarily used in organic synthesis, particularly in peptide synthesis, where it serves as a protecting group for the amino group of glycine. The benzyloxythiocarbonyl group is known for its stability under various reaction conditions and can be removed selectively when needed.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyloxythiocarbonylglycine typically involves the reaction of glycine with benzyloxythiocarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Glycine+Benzyloxythiocarbonyl chlorideN-benzyloxythiocarbonylglycine\text{Glycine} + \text{Benzyloxythiocarbonyl chloride} \rightarrow \text{N-benzyloxythiocarbonylglycine} Glycine+Benzyloxythiocarbonyl chloride→N-benzyloxythiocarbonylglycine

Industrial Production Methods

Industrial production of N-benzyloxythiocarbonylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyloxythiocarbonylglycine undergoes several types of chemical reactions, including:

    Hydrolysis: The benzyloxythiocarbonyl group can be hydrolyzed under acidic or basic conditions to yield glycine and benzyl alcohol.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Substitution: The benzyloxythiocarbonyl group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: Glycine and benzyl alcohol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted glycine derivatives.

Scientific Research Applications

N-benzyloxythiocarbonylglycine has several applications in scientific research:

    Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: Employed in the study of enzyme mechanisms and protein structure by selectively protecting and deprotecting amino groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-benzyloxythiocarbonylglycine involves the selective protection of the amino group of glycine. The benzyloxythiocarbonyl group forms a stable bond with the nitrogen atom, preventing it from participating in unwanted reactions. This protection is crucial in multi-step organic syntheses, where selective deprotection can be achieved under specific conditions to yield the desired product.

Comparison with Similar Compounds

Similar Compounds

    N-benzyloxycarbonylglycine: Similar to N-benzyloxythiocarbonylglycine but with a benzyloxycarbonyl group instead of a benzyloxythiocarbonyl group.

    N-tert-butoxycarbonylglycine: Uses a tert-butoxycarbonyl group as the protecting group.

    N-fluorenylmethoxycarbonylglycine: Employs a fluorenylmethoxycarbonyl group for protection.

Uniqueness

N-benzyloxythiocarbonylglycine is unique due to the presence of the sulfur atom in the protecting group, which can impart different reactivity and stability compared to other protecting groups. This uniqueness can be advantageous in specific synthetic applications where selective reactivity is required.

Properties

CAS No.

36916-55-9

Molecular Formula

C10H11NO3S

Molecular Weight

225.27 g/mol

IUPAC Name

2-(phenylmethoxycarbothioylamino)acetic acid

InChI

InChI=1S/C10H11NO3S/c12-9(13)6-11-10(15)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,15)(H,12,13)

InChI Key

UYGASEYJDYQGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=S)NCC(=O)O

Origin of Product

United States

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